molecular formula C8H10F2N2 B2510996 [5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine CAS No. 1211532-07-8

[5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine

Cat. No. B2510996
CAS RN: 1211532-07-8
M. Wt: 172.179
InChI Key: IZEDPMXVVXOKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine” is an organic compound with the molecular formula C8H10F2N2 and a molecular weight of 172.18 . It is synthesized by the reaction of 3-cyanopyridine with difluoroethylamine.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10F2N2/c1-8(9,10)7-2-6(3-11)4-12-5-7/h2,4-5H,3,11H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

It has a storage temperature of 4 degrees Celsius . The predicted properties include a boiling point of 245.2±35.0 °C, a density of 1.169±0.06 g/cm3, and a pKa of 8.06±0.29 .

Scientific Research Applications

Synthesis and Catalysis

  • Schiff Bases and Anticonvulsant Agents : Synthesis of Schiff bases from 3-aminomethyl pyridine and their screening as potential anticonvulsant agents has been a subject of research. Some compounds derived from pyridin-3-yl methanamine have exhibited significant seizures protection, showcasing their potential in medical applications (Pandey & Srivastava, 2011).
  • Palladacycles Synthesis and Catalytic Applications : Unsymmetrical NCN′ and PCN pincer palladacycles derived from pyridin-2-yl methanamine derivatives have been synthesized and characterized. They have shown good catalytic activity and selectivity, indicating their utility in catalysis (Roffe et al., 2016).
  • Complex Synthesis for Photocytotoxicity and Cellular Imaging : Iron(III) complexes based on pyridin-2-yl methanamine derivatives have been synthesized for enhanced cellular uptake, with selectivity and remarkable photocytotoxicity. These complexes show potential in targeted cancer treatment and imaging (Basu et al., 2014), (Basu et al., 2015).

Ligand Chemistry and Metal Complexes

  • Synthesis of Pyridin-2-yl Methanamine Derivatives : Research has been done on the synthesis of pyridin-2-yl methanamine derivatives for applications in ligand chemistry, highlighting the versatility of this compound in forming metal complexes and ligands (Becerra et al., 2021), (Li, 2010).
  • Coordination Chemistry and Detection of Ions : Studies have been conducted on the interaction of pyridin-2-yl methanamine with metal ions, leading to potential applications in the selective detection of ions like Hg2+ and Ni2+ (Aggrwal et al., 2021).

Medicinal Chemistry and Therapeutics

  • Anticancer Activity : Palladium (Pd)II and platinum (Pt)II complexes derived from pyridin-2-yl methanamine have been synthesized and characterized. They demonstrated remarkable anticancer activity, suggesting their potential as therapeutic agents (Mbugua et al., 2020).
  • Serotonin Receptor Biased Agonists : Novel derivatives were designed and tested, displaying high receptor affinity and potential as antidepressant drug candidates. This shows the compound's utility in the design of drugs targeting specific receptors (Sniecikowska et al., 2019).

Material Chemistry and Ligand Properties

  • Polydentate Ligands and Photophysical Behaviors : The synthesis of polydentate ligands involving pyridin-2-yl methanamine and their photophysical behaviors have been explored, indicating applications in material chemistry and the development of fluorescent materials (Pelletier et al., 2009), (Volpi et al., 2017).

Catalysis and Metal–Ligand Cooperation

  • Copper Complexes and Synthesis of Pseudopeptides : Copper complexes with pyridin-2-yl methanamine as a ligand have been utilized for the synthesis of pseudopeptides, demonstrating the compound's role in catalysis and organic synthesis (Akbarikalani et al., 2020).
  • Rhenium Complexes and CO2 Binding : Rhenium(I) triscarbonyl compounds with pyridin-2-yl methanamine ligands have shown the ability to reversibly bind CO2, indicating potential applications in CO2 sequestration or utilization (Stichauer et al., 2017).

Molecular Structures and Self-assembly

  • Chelating and Bridging Ligands : The compound's role in the synthesis of flexible chelating and bridging ligands, leading to a variety of metal-organic structures, showcases its utility in coordination chemistry and material science (Tabatabaei et al., 2015).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

[5-(1,1-difluoroethyl)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2/c1-8(9,10)7-2-6(3-11)4-12-5-7/h2,4-5H,3,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEDPMXVVXOKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC(=C1)CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.